

An In-depth Technical Guide to Tert-butyl 3-ethenylazetidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 3-ethenylazetidine-1-carboxylate*

Cat. No.: *B1321209*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of **tert-butyl 3-ethenylazetidine-1-carboxylate**, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.

Chemical Structure and Properties

Tert-butyl 3-ethenylazetidine-1-carboxylate, also known as 1-Boc-3-vinylazetidine, is a heterocyclic compound featuring an azetidine ring substituted with an ethenyl (vinyl) group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom.

Chemical Structure:

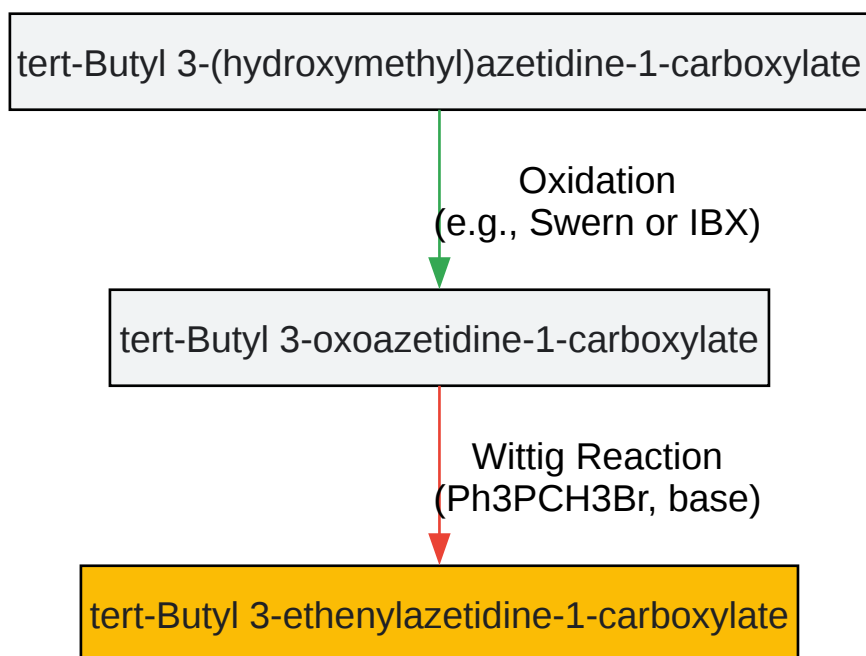
Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	1026796-78-0	[1]
Molecular Formula	C10H17NO2	[1]
Molecular Weight	183.25 g/mol	[2]
Appearance	Colorless to light yellow liquid	Inferred from related compounds
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.	Inferred from synthetic procedures

Synthesis

The synthesis of **tert-butyl 3-ethenylazetidine-1-carboxylate** is typically achieved through a two-step process starting from a readily available precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The synthetic pathway involves an oxidation step to form the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, followed by a Wittig reaction to introduce the ethenyl group.

Synthesis Pathway



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Figure 1: Synthetic pathway for **tert-butyl 3-ethenylazetidine-1-carboxylate**.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol describes the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the corresponding ketone. Two common methods are presented below.

Method A: Swern Oxidation^[3]

- To a stirred solution of oxalyl chloride (e.g., 4.28 mL, 49.8 mmol) in dichloromethane (DCM, 5 mL), add dimethyl sulfoxide (DMSO, e.g., 0.71 mL, 9.96 mmol) dropwise at -78 °C.
- Stir the reaction mixture at this temperature for 15 minutes.
- Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (e.g., 0.69 g, 3.69 mmol) in DCM.
- Immediately add triethylamine (e.g., 2.1 mL, 14.75 mmol).
- Allow the reaction to warm to room temperature and dilute with DCM (30 mL).

- Wash the solution with water, dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (e.g., heptane/ethyl acetate gradient) to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Method B: IBX Oxidation^[3]

- To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (e.g., 20.96 g, 112 mmol) in ethyl acetate (500 mL), add 2-iodoxybenzoic acid (IBX, e.g., 62.69 g, 224 mmol).
- Reflux the reaction mixture overnight.
- Cool the reaction to room temperature and add petroleum ether (500 mL).
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain tert-butyl 3-oxoazetidine-1-carboxylate. A yield of 99% has been reported for this method.^[3]

Step 2: Synthesis of **tert-butyl 3-ethenylazetidine-1-carboxylate** (Wittig Reaction)

This protocol outlines the conversion of the ketone intermediate to the final vinyl product.

- To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.
- Stir the resulting mixture for a period to ensure complete ylide formation.
- Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in the same anhydrous solvent dropwise to the ylide solution.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **tert-butyl 3-ethenylazetidine-1-carboxylate**.

Characterization Data

While a specific peer-reviewed source detailing the complete NMR data for **tert-butyl 3-ethenylazetidine-1-carboxylate** was not identified within the scope of this search, the following table presents the expected and reported data for the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.

Table 2: Characterization Data for tert-Butyl 3-oxoazetidine-1-carboxylate

Data Type	Observed Values
¹ H NMR (400 MHz, CDCl ₃)	δ 1.44 (s, 9H), 3.32-3.40 (m, 1H), 4.07-4.14 (m, 4H), 9.85 (d, J = 2.0Hz, 1H)[3]
Yield (IBX Oxidation)	99%[3]
Yield (Swern Oxidation)	27%[3]

Applications in Research and Drug Development

The azetidine scaffold is a privileged structure in medicinal chemistry, often imparting desirable properties such as improved metabolic stability, solubility, and receptor binding affinity. The vinyl group of **tert-butyl 3-ethenylazetidine-1-carboxylate** serves as a versatile synthetic handle for a variety of chemical transformations, including:

- Cross-coupling reactions: The vinyl group can participate in Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions to introduce aryl or other substituents.
- Michael additions: The double bond can act as a Michael acceptor for the introduction of various nucleophiles.

- Epoxidation and dihydroxylation: The alkene can be functionalized to form epoxides or diols, leading to a range of chiral building blocks.
- Metathesis reactions: The vinyl group can engage in olefin metathesis to construct more complex cyclic or acyclic structures.

These synthetic possibilities make **tert-butyl 3-ethenylazetidine-1-carboxylate** a valuable intermediate for the synthesis of novel small molecules for screening in drug discovery programs targeting a wide range of diseases.

Safety Information

As with any chemical reagent, appropriate safety precautions should be taken when handling **tert-butyl 3-ethenylazetidine-1-carboxylate** and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tert-butyl 3-ethenylazetidine-1-carboxylate is a synthetically useful and versatile building block for the development of novel chemical entities in pharmaceutical and materials science research. The synthetic route via oxidation of the corresponding alcohol followed by a Wittig reaction provides a reliable method for its preparation. The presence of the reactive vinyl group allows for a wide array of subsequent chemical modifications, making it a valuable tool for medicinal chemists and organic synthesis professionals.

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